molecular formula C8H10O2 B1472763 1,4-Dimethoxybenzene-D10 CAS No. 74079-00-8

1,4-Dimethoxybenzene-D10

Cat. No. B1472763
CAS RN: 74079-00-8
M. Wt: 148.22 g/mol
InChI Key: OHBQPCCCRFSCAX-ZGYYUIRESA-N
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Description

1,4-Dimethoxybenzene-D10 is the deuterium labeled 1,4-Dimethoxybenzene . 1,4-Dimethoxybenzene is an organic compound with the formula C6H4(OCH3)2. It is one of three isomers of dimethoxybenzene. It is a white solid with an intensely sweet floral odor .


Molecular Structure Analysis

The molecular formula of 1,4-Dimethoxybenzene is C8H10O2 . It has a planar molecular shape . The 1,4-Dimethoxybenzene molecule contains a total of 20 bonds. There are 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 ether (aromatic) .


Chemical Reactions Analysis

1,4-Dimethoxybenzene is an ether. Ethers may react violently with strong oxidizing agents. In other reactions, which typically involve the breaking of the carbon-oxygen bond, ethers are relatively inert .


Physical And Chemical Properties Analysis

1,4-Dimethoxybenzene is a white solid with a sweet, nut-like odor. It has a density of 1.035 g/cm3, a melting point of 54 to 56 °C, and a boiling point of 212.6 °C. It is slightly soluble in water but very soluble in ether and benzene .

Mechanism of Action

In a study, the active electrophile in a general alkylation, in which an alkyl cation is required, was the t-butyl cation. The alcohol, under protonation, can lose water and produce the 3o carbocation which can then add to the aromatic ring .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

1,4-Dimethoxybenzene is mainly used in perfumes and soaps. It is an intermediate in the synthesis of organic compounds, including pharmaceuticals such as methoxamine and butaxamine . It can also be used as a developer in black and white film, and as a base in synthesizing catecholamines and phenethylamines . Future research may explore its potential uses in other areas.

properties

IUPAC Name

1,2,4,5-tetradeuterio-3,6-bis(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBQPCCCRFSCAX-ZGYYUIRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC([2H])([2H])[2H])[2H])[2H])OC([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethoxybenzene-D10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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